

Application Notes and Protocols:

Immunoprecipitation of USP7 after YCH2823 Treatment

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Compound of Interest

Compound Name: YCH2823

Cat. No.: B12363048

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Introduction

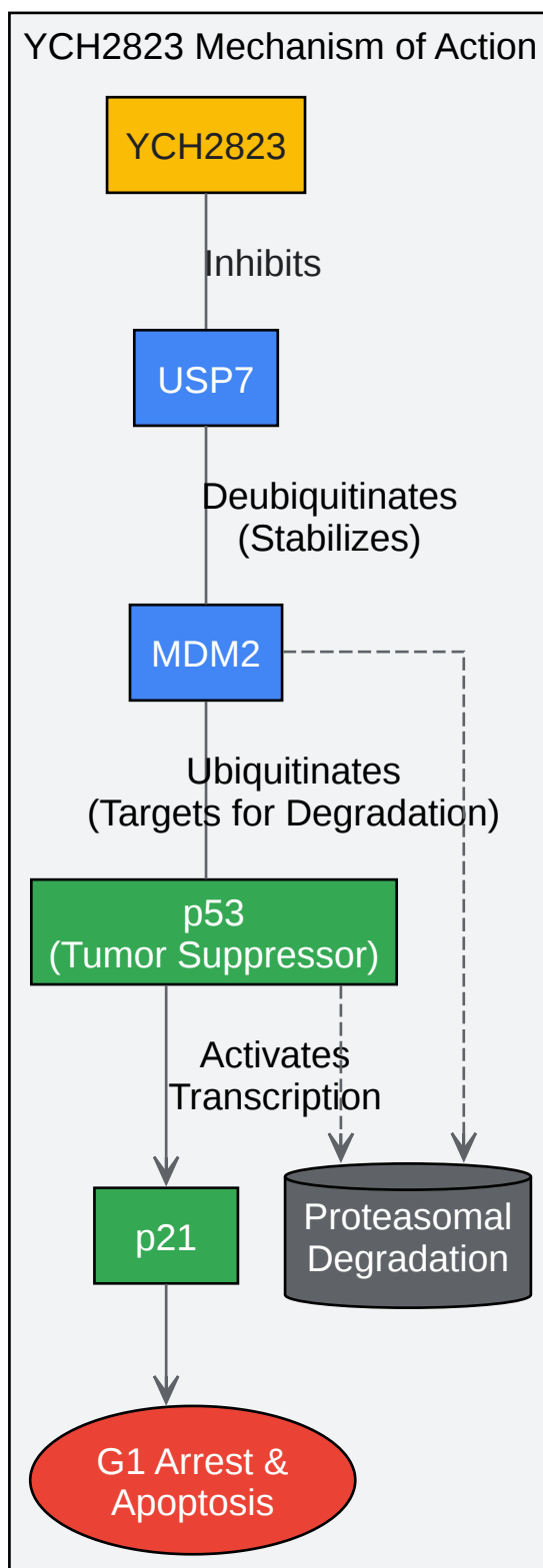
Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme (DUB), is a critical regulator of protein stability and is implicated in numerous cellular processes, including cell cycle progression and the DNA damage response.[1][2] A key function of USP7 is the stabilization of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[3][4] In many cancers, the overexpression of USP7 leads to decreased p53 levels, promoting tumor survival and progression.[1] This makes USP7 an attractive therapeutic target.

YCH2823 is a novel, potent, and selective non-covalent inhibitor of USP7.[5][6] It directly interacts with the catalytic domain of USP7, blocking its deubiquitinating activity.[5][6] This inhibition leads to the degradation of USP7 substrates like MDM2, resulting in the stabilization and accumulation of p53, induction of p21, and subsequent G1 cell cycle arrest and apoptosis.[5][6] **YCH2823** has demonstrated greater potency than previous inhibitors like FT671 and shows efficacy in both TP53 wild-type and mutant cancer cells.[5][7]

These application notes provide a detailed protocol for the immunoprecipitation of USP7 from cell lysates following treatment with **YCH2823**. This procedure is essential for studying the effects of **YCH2823** on USP7's protein-protein interactions and for confirming target engagement within a cellular context.

Signaling Pathway and Mechanism of Action

YCH2823 inhibits the enzymatic activity of USP7. This prevents the deubiquitination and subsequent stabilization of MDM2. The destabilized MDM2 is degraded, which in turn allows for the accumulation and activation of the p53 tumor suppressor protein. Activated p53 then transcriptionally upregulates its target genes, such as p21, leading to cell cycle arrest and apoptosis.



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Caption: The USP7-p53 signaling pathway and the inhibitory effect of **YCH2823**.

Data Presentation

Table 1: Biochemical and Cellular Potency of **YCH2823** This table summarizes the key quantitative metrics for the USP7 inhibitor **YCH2823**.

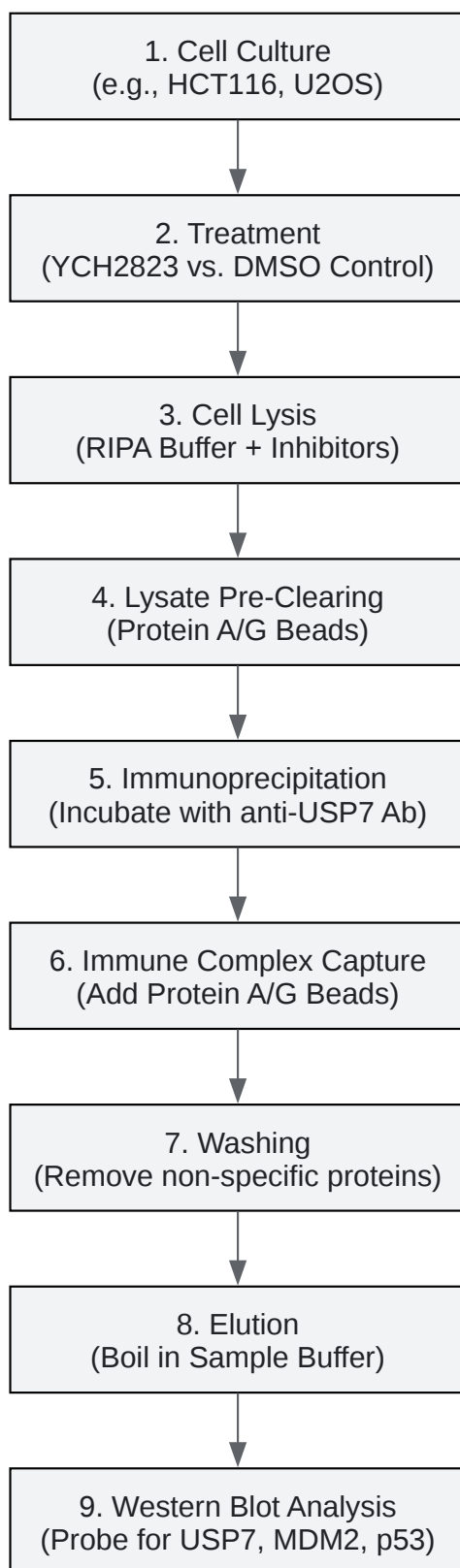
Parameter	Value	Description	Reference
IC ₅₀	49.6 nM	The half-maximal inhibitory concentration against USP7 enzymatic activity.	[7]
K _d	117 nM	The equilibrium dissociation constant, indicating binding affinity to USP7.	[6][7]

Table 2: Representative Results for USP7 Immunoprecipitation followed by Western Blot This table outlines the expected outcomes from a Western blot analysis after immunoprecipitating USP7 from cells treated with either a vehicle control (DMSO) or **YCH2823**.

Target Protein	IP: anti-USP7 (DMSO Control)	IP: anti-USP7 (YCH2823 Treated)	Whole Cell Lysate (Input)	Expected Outcome with YCH2823 Treatment
USP7	Strong Band	Strong Band	Present	Confirms successful and equal pulldown of USP7 in both conditions.
MDM2	Present	Reduced Band	Present	Decreased co- immunoprecipitat ion with USP7, indicating disruption of the interaction or MDM2 degradation.[3]
p53	Weak/Absent Band	Weak/Absent Band	Increased Band	Increased levels in the input lysate due to stabilization, but not expected to strongly co-IP with USP7.[3][5]
IgG Heavy Chain	Strong Band	Strong Band	Absent	Confirms the presence of the antibody used for IP.

Experimental Workflow

The overall process involves treating cultured cells with **YCH2823**, preparing cell lysates, performing the immunoprecipitation using an anti-USP7 antibody, and finally analyzing the captured proteins by Western blot.



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Caption: Experimental workflow for USP7 immunoprecipitation after **YCH2823** treatment.

Experimental Protocols

Protocol 1: Cell Culture and YCH2823 Treatment

- **Cell Culture:** Culture human cancer cell lines (e.g., HCT116 colorectal carcinoma or U2OS osteosarcoma) in a suitable medium like DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells at 37°C in a humidified incubator with 5% CO₂.^[8]
- **Seeding:** Seed cells in 10 cm dishes to achieve 70-80% confluency on the day of the experiment.
- **YCH2823 Preparation:** Prepare a 10 mM stock solution of **YCH2823** in DMSO. Store at -20°C.
- **Treatment:** On the day of the experiment, dilute the **YCH2823** stock solution in a fresh culture medium to the desired final concentration (e.g., 1-10 µM). Treat a parallel set of cells with an equivalent volume of DMSO to serve as a vehicle control.
- **Incubation:** Incubate the cells for a predetermined period (e.g., 4-24 hours) to allow for the inhibition of USP7 and subsequent downstream effects.

Protocol 2: Cell Lysis

Materials:

- Ice-cold Phosphate-Buffered Saline (PBS)
- Ice-cold Lysis Buffer (RIPA Buffer recommended: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).^[9]
- Protease and Phosphatase Inhibitor Cocktails (add fresh to lysis buffer before use).
- Cell scraper.

Method:

- After incubation, place the cell culture dishes on ice and aspirate the medium.

- Wash the cells twice with ice-cold PBS.[\[10\]](#)
- Add 1 mL of ice-cold lysis buffer (supplemented with inhibitors) to each 10 cm dish.[\[10\]](#)
- Scrape the cells from the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
- Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.[\[1\]](#)
- Clarify the lysate by centrifuging at $\sim 14,000 \times g$ for 15 minutes at 4°C.[\[9\]](#)
- Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube, avoiding the pellet.
- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay). Normalize all samples to the same concentration (e.g., 1-2 mg/mL) using lysis buffer.

Protocol 3: Immunoprecipitation of USP7

Materials:

- Anti-USP7 Antibody (validated for IP)
- Isotype Control IgG (e.g., Rabbit IgG)
- Protein A/G Magnetic Beads or Agarose Slurry
- Wash Buffer (e.g., ice-cold PBS with 0.1% Tween-20 or modified RIPA buffer).[\[9\]](#)

Method:

- Pre-clearing (Optional but Recommended): To 1 mg of total protein lysate in a microcentrifuge tube, add 20-30 μL of Protein A/G bead slurry. Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.[\[1\]](#)[\[8\]](#)
- Pellet the beads (using a magnetic stand or centrifugation) and carefully transfer the supernatant to a new, clean tube.

- Antibody Incubation: Add the appropriate amount of anti-USP7 antibody to the pre-cleared lysate (refer to the manufacturer's datasheet for the recommended concentration). For a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate.
- Incubate the lysate-antibody mixture on a rotator for 2-4 hours or overnight at 4°C.[1][8]
- Immune Complex Capture: Add 30 µL of pre-washed Protein A/G beads to the lysate-antibody mixture.
- Incubate on a rotator for an additional 1-2 hours at 4°C.[8]
- Washing: Pellet the beads using a magnetic stand or centrifugation and discard the supernatant.
- Wash the beads three to five times with 1 mL of cold wash buffer.[9] For each wash, resuspend the beads completely, then pellet them and carefully remove the supernatant. This step is critical for removing non-specifically bound proteins.

Protocol 4: Western Blot Analysis

Materials:

- 2x Laemmli Sample Buffer
- SDS-PAGE gels, running buffer, and transfer buffer
- PVDF or nitrocellulose membrane
- Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies (anti-USP7, anti-MDM2, anti-p53)
- HRP-conjugated secondary antibodies
- Enhanced Chemiluminescence (ECL) substrate

Method:

- Elution: After the final wash, remove all residual wash buffer. Add 30-50 μ L of 2x Laemmli sample buffer directly to the beads.[9]
- Boil the samples at 95-100°C for 5-10 minutes to dissociate the protein complexes from the beads and denature the proteins.[9]
- Pellet the beads, and the supernatant, which contains the eluted proteins, is ready for loading.
- SDS-PAGE: Load the eluted samples, along with a fraction of the whole cell lysate (input control), onto an SDS-PAGE gel and separate the proteins by electrophoresis.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]
- Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies (e.g., anti-USP7, anti-MDM2) overnight at 4°C, diluted according to the manufacturer's recommendations.[8]
- Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20).[8]
- Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again as in step 8. Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze the results as outlined in Table 2.

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